molecular formula C19H22ClNO2S B2933836 (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1396768-34-5

(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2933836
CAS No.: 1396768-34-5
M. Wt: 363.9
InChI Key: VAQQUIPRGONLTM-UHFFFAOYSA-N
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Description

(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic chemical compound with the molecular formula C19H22ClNO2S. It features a complex structure incorporating both piperidine and thiophene heterocycles, a design motif common in medicinal chemistry. Piperidine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of potential biological activities . Scientific literature indicates that structurally related piperidin-1-yl compounds have been investigated for various pharmacological properties, including acting as antagonists for specific receptors such as the NK-3 receptor . Furthermore, analogous compounds have demonstrated potential as key intermediates in complex multi-step synthetic processes, such as the manufacture of ecteinascidin compounds . The specific research applications and mechanism of action for this compound are an active area of investigation, and researchers are encouraged to consult the latest primary literature. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c1-14-10-18(24-13-14)19(22)21-8-6-16(7-9-21)12-23-11-15-2-4-17(20)5-3-15/h2-5,10,13,16H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQQUIPRGONLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, often referred to by its chemical structure, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional components:

  • Piperidine Ring : Known for various biological activities including analgesic and anesthetic effects.
  • Chlorobenzyl Group : Often associated with antibacterial and antifungal properties.
  • Methylthiophenyl Group : Contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound's structural features suggest it may inhibit bacterial growth. Studies have shown that related compounds can effectively target various bacterial strains, including those resistant to conventional antibiotics .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) is a notable activity of this class of compounds. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. For instance, studies on similar piperidine derivatives have demonstrated competitive inhibition against AChE, leading to increased acetylcholine levels in the synaptic cleft .

Anticancer Properties

Piperidine derivatives have been investigated for their anticancer potential. The compound may influence cell proliferation and apoptosis in cancer cell lines. For example, related compounds have shown efficacy in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is likely mediated through:

  • Receptor Binding : Interaction with specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Interaction : Competitive or non-competitive inhibition of key enzymes.
  • Cellular Uptake : Enhanced permeability due to lipophilic groups facilitating cellular uptake.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of piperidine derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating promising potential as an antibacterial agent .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar piperidine compounds in animal models of Alzheimer's disease. The results showed that administration led to improved cognitive function and reduced amyloid plaque formation, suggesting a possible therapeutic role for this compound in neurodegenerative disorders .

Comparative Analysis

Activity Type Related Compounds Activity Level Reference
AntimicrobialPiperidine DerivativesHigh
Enzyme InhibitionAChE InhibitorsModerate to High
AnticancerVarious DerivativesVariable

Chemical Reactions Analysis

Nucleophilic Substitution for Alkylation

The introduction of the 4-chlorobenzyl group onto the piperidine ring occurs via nucleophilic substitution (SN2 mechanism). This step involves reacting a piperidine derivative with 4-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) to facilitate deprotonation and enhance nucleophilicity at the piperidine nitrogen.

Example Reaction:

Piperidine derivative+4 Chlorobenzyl chlorideBase 4 Chlorobenzyl piperidine intermediate\text{Piperidine derivative}+\text{4 Chlorobenzyl chloride}\xrightarrow{\text{Base}}\text{ 4 Chlorobenzyl piperidine intermediate}

Methanone Formation via Coupling Reactions

The methanone group is introduced through Suzuki coupling or Friedel–Crafts acylation . For instance, a thiophene boronic acid derivative may react with a piperidine-linked carbonyl precursor under palladium catalysis to form the final methanone structure .

Example Reaction:

4 Methylthiophen 2 yl boronic acid+Piperidine carbonyl chloridePd PPh3 4Methanone product\text{4 Methylthiophen 2 yl boronic acid}+\text{Piperidine carbonyl chloride}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Methanone product}

Piperidine Ring Modifications

  • Mitsunobu Reaction : Used to install the Boc-protected piperidinemethanol group, followed by deprotection to yield the free hydroxyl intermediate .

  • Reductive Amination : Employed to introduce secondary amines or alkyl chains to the piperidine nitrogen .

Hydrolytic Stability

The chlorobenzyl ether linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Studies on analogous compounds show that the ether bond cleaves at pH < 2 or pH > 12, forming 4-chlorobenzyl alcohol and a piperidine diol .

Thermal Stability

Differential scanning calorimetry (DSC) of related piperidine derivatives reveals decomposition temperatures above 200°C, indicating moderate thermal stability.

Analytical Characterization

TechniqueKey FindingsSource
NMR - ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 3.6–4.2 ppm (piperidine-O-CH₂)
- ¹³C NMR : Carbonyl signal at ~200 ppm
HPLC Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water)
IR Strong absorption at 1680 cm⁻¹ (C=O stretch)

Potential Pharmaceutical Utility

Piperidine and thiophene moieties are common in kinase inhibitors and antimicrobial agents. The compound’s structure suggests possible activity against Plasmodium kinases (e.g., PfGSK3), though direct biological data are unavailable .

Catalytic Hydrogenation

The thiophene ring can undergo partial hydrogenation to dihydrothiophene using Pd/C under H₂ pressure, though over-reduction to tetrahydrothiophene is a competing pathway .

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Physicochemical Properties: The target compound’s (4-chlorobenzyloxy)methyl group increases lipophilicity compared to the hydroxyethyl group in , which may enhance solubility. This substitution could influence metabolic stability and blood-brain barrier penetration.

Aromatic Group Contributions :

  • The 4-methylthiophen-2-yl group in the target compound differs from the pyrimidinyl and thiazolyl moieties in analogs. Thiophene’s electron-rich nature may enhance π-π stacking, while methyl substitution could introduce steric effects.
  • Evidence from shows that thiophene-containing pyrazolone derivatives exhibit antibacterial and antitumor activities, suggesting the target compound’s thiophene group may confer similar bioactivity.

Biological and Electronic Profiles: The pyrazolone derivative in demonstrates broad-spectrum bioactivity, emphasizing the role of thiophene and chlorophenyl groups as pharmacophores. The study in highlights how methyl substituents on aromatic rings modulate electronic properties. The target’s 4-methylthiophene and chlorobenzyl groups may similarly influence its nonlinear optical (NLO) properties or receptor binding.

However, the (4-chlorobenzyloxy)methyl substituent may require additional protective steps compared to simpler analogs.

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